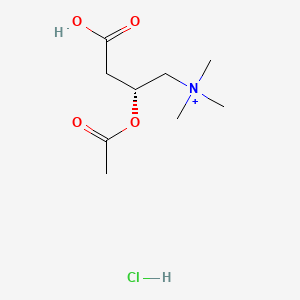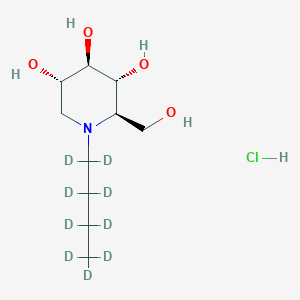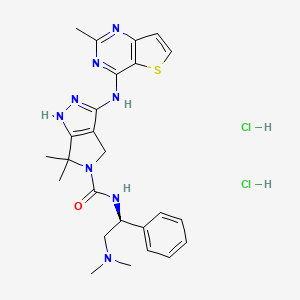
PF 3758309 dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potent PAK4 inhibitor (IC50 = 1.3 nM; Kd = 2.7 nM). Inhibits proliferation and anchorage-independent growth of a panel of tumor cell lines in vitro. Suppresses growth of human HCT116 and A549 tumor cell xenografts in mice. Orally available.
Applications De Recherche Scientifique
Oncogenic Signaling and Tumor Growth Inhibition
- Application : PF 3758309 has been identified as a potent inhibitor of oncogenic signaling and tumor growth, particularly in cancers with aberrant Rho-family GTPase activation. It acts as an ATP-competitive inhibitor of PAK4, a p21-activated kinase.
- Mechanism : This compound inhibits phosphorylation of PAK4 substrates, modulates signaling pathways including those linked to p53, and regulates cell proliferation and survival.
- Impact : In tumor models, PF 3758309 has shown efficacy in inhibiting tumor growth and modulating PAK4-dependent pathways.
- Reference : (Murray et al., 2010)
Enhanced Sensitivity to Chemotherapeutic Agents
- Application : PF 3758309 enhances the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines.
- Mechanism : This enhancement is achieved by suppressing cell growth and inhibiting the expression of proteins like HIF-1α, palladin, and α-SMA both in vitro and in vivo.
- Impact : The combination of PF 3758309 with gemcitabine has been found to maximally inhibit tumor growth, suggesting potential targeted therapy in pancreatic cancer management.
- Reference : (Wang et al., 2019)
Drug Repositioning in Osteoclast-Mediated Disorders
- Application : The potential of repurposing PF 3758309 to treat osteoclast-mediated disorders has been explored.
- Mechanism : PF 3758309 inhibits the differentiation of osteoclasts by targeting PAK4, impacting preosteoclast fusion, podosome formation, and migration.
- Impact : The drug showed in vivo antiresorptive activity in bone erosion models and antiosteoclastogenic activity in human-derived cells, indicating relevance in bone and mineral research.
- Reference : (Choi et al., 2015)
Propriétés
Formule moléculaire |
C25H30N8OS.2HCl |
|---|---|
Poids moléculaire |
563.55 |
Nom IUPAC |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C25H30N8OS.2ClH/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16;;/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31);2*1H/t19-;;/m1../s1 |
SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2.Cl.Cl |
Synonymes |
N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



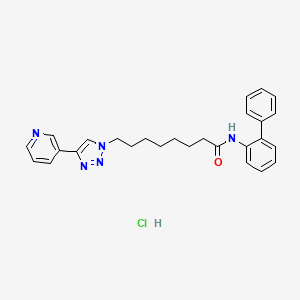
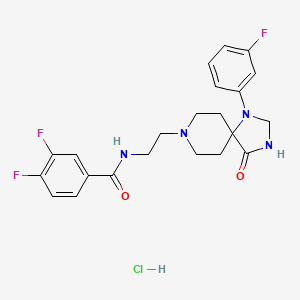

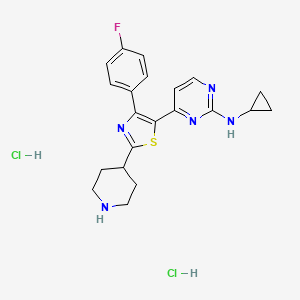
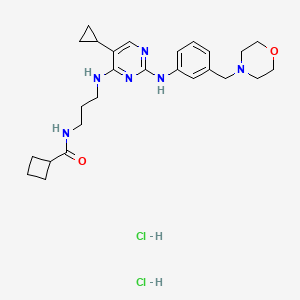
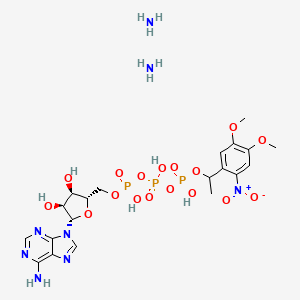
![4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine](/img/structure/B1150247.png)

